3E,5Z-Octadien-2-one

Catalog No.
S1800807
CAS No.
4173-41-5
M.F
C8H12O
M. Wt
124.182
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3E,5Z-Octadien-2-one

CAS Number

4173-41-5

Product Name

3E,5Z-Octadien-2-one

Molecular Formula

C8H12O

Molecular Weight

124.182

Synonyms

3E,5Z-Octadien-2-one

3E,5Z-Octadien-2-one (CAS 4173-41-5) is a conjugated eight-carbon dienone characterized by its specific (E,Z) stereochemistry. In industrial and laboratory settings, it functions as a specialized diene for stereoselective cycloadditions, a distinct volatile organic compound (VOC) in flavor and fragrance formulations, and a precise analytical marker for lipid oxidation [1]. Unlike generic dienone mixtures, the pure 3E,5Z isomer provides predictable steric constraints and thermal behavior, making it a critical procurement choice for temperature-sensitive syntheses and high-resolution metabolomic profiling [2].

Procuring a generic '3,5-octadien-2-one' mixture introduces unpredictable ratios of the 3E,5E and 3E,5Z isomers, which drastically alters downstream processability. The 3E,5Z isomer possesses a cis-configured double bond at the 5-position, creating significant steric hindrance in the s-cis conformation required for Diels-Alder reactions, thereby altering reaction kinetics and stereoselectivity compared to the unhindered 3E,5E isomer [1]. Furthermore, because the 3E,5Z isomer is thermodynamically less stable and prone to equilibration at elevated temperatures, substituting it with a generic mixture obscures thermal history markers in food chemistry and compromises the reproducibility of low-temperature stereoselective syntheses [2].

Stereoselective Precursor Suitability in Cycloadditions

The Z-configuration at the C5 position of 3E,5Z-octadien-2-one forces the terminal ethyl group inward during the s-cis conformation required for Diels-Alder cycloadditions. This introduces a substantial steric penalty compared to the fully extended 3E,5E isomer, resulting in significantly slower reaction kinetics and distinct endo/exo product ratios [1]. Procuring the pure 3E,5Z isomer is essential for controlling stereochemical outcomes in complex natural product syntheses where the E,E isomer would yield off-target cycloadducts [2].

Evidence DimensionDiels-Alder s-cis conformational steric penalty
Target Compound Data3E,5Z-octadien-2-one (High steric hindrance, altered kinetics/stereoselectivity)
Comparator Or Baseline3E,5E-octadien-2-one (Unhindered s-cis conformation, rapid reaction)
Quantified DifferenceDistinct stereochemical yields and reduced cycloaddition rates for the Z-isomer
ConditionsCycloaddition with standard dienophiles under controlled thermal conditions

Buyers synthesizing specific cyclohexene derivatives must procure the 3E,5Z isomer to achieve the correct target stereochemistry and avoid rapid, unselective reactions typical of the E,E isomer.

Thermal Processability and Isomerization Thresholds

3E,5Z-octadien-2-one is thermodynamically less stable than the 3E,5E isomer and acts as a sensitive marker for thermal processing. At elevated temperatures (e.g., >150°C), the 3E,5Z isomer undergoes rapid thermodynamic equilibration to the 3E,5E form [1]. Procurement of the exact 3E,5Z isomer is necessary for low-temperature applications or as an analytical standard to monitor the thermal history of lipid-rich matrices, a function that a pre-equilibrated generic mixture cannot perform [2].

Evidence DimensionThermal isomerization to the E,E form
Target Compound Data3E,5Z-octadien-2-one (Isomerizes at elevated temperatures)
Comparator Or Baseline3E,5E-octadien-2-one (Thermodynamically stable end-product)
Quantified DifferenceMeasurable conversion of 3E,5Z to 3E,5E under high-heat processing
ConditionsThermal processing or distillation >150°C

Procuring the pure 3E,5Z isomer allows manufacturers and analysts to track thermal degradation or perform temperature-sensitive reactions before isomerization occurs.

Precursor-Specific Biocatalytic Yields

In the biocatalytic production of volatile aroma compounds, 3E,5Z-octadien-2-one is the exclusive C8 VOC generated from docosahexaenoic acid (DHA) using Pyropia haitanensis lipoxygenase (PhLOX), achieving approximately 12% yield among the C8 fraction[1]. Substituting the precursor with eicosapentaenoic acid (EPA) yields entirely different C9 compounds, such as 2E,6Z-nonadienal [1]. For flavor and fragrance procurement, the 3E,5Z isomer provides a highly specific marine/mushroom aromatic profile that cannot be replicated by generic C8/C9 aldehyde mixtures.

Evidence DimensionBiocatalytic product specificity
Target Compound Data3E,5Z-octadien-2-one (Exclusive C8 VOC from DHA via PhLOX)
Comparator Or Baseline2E,6Z-nonadienal (Exclusive C9 VOC from EPA via PhLOX)
Quantified Difference100% divergence in product carbon chain length (C8 vs C9) based on the fatty acid precursor
ConditionsEnzymatic incubation with PhLOX at optimal pH and temperature

Flavor formulation buyers must select this exact isomer to authentically replicate the specific enzymatic degradation profile of DHA.

Stereocontrolled Cyclohexene Synthesis

Due to its specific Z-configuration at the C5 position, this isomer is the required diene for Diels-Alder cycloadditions where a highly hindered s-cis conformation is necessary to dictate specific endo/exo ratios, preventing the off-target products generated by the unhindered 3E,5E isomer [1].

Thermal History Profiling in Food Chemistry

Because it thermodynamically equilibrates to the E,E isomer at elevated temperatures, the pure 3E,5Z isomer is procured as an analytical standard to quantify the thermal degradation and processing history of lipid-rich matrices like marine oils and fried foods[2].

Authentic Marine and Fungal Flavor Formulation

As the specific C8 volatile organic compound generated from DHA via lipoxygenase biocatalysis, 3E,5Z-octadien-2-one is the exact ingredient required to formulate authentic mushroom and marine flavor profiles, avoiding the off-notes of generic C8/C9 mixtures[3].

Purity

90% min. ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 07-20-2023

Explore Compound Types